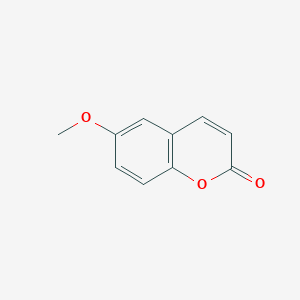

6-Metoxicumarina

Descripción general

Descripción

6-Methoxycoumarin is a derivative of coumarin, a fragrant organic chemical compound in the benzopyrone chemical class, which is a colorless crystalline substance in its pure form. It is known for its presence in many plants, where it functions as a chemical defense against predators. The methoxy group in 6-methoxycoumarin is positioned at the 6th carbon of the coumarin nucleus, which may influence its chemical behavior and biological activity.

Synthesis Analysis

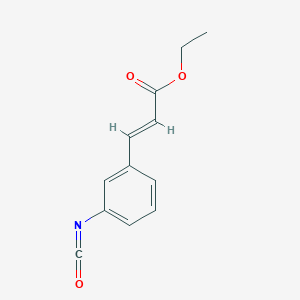

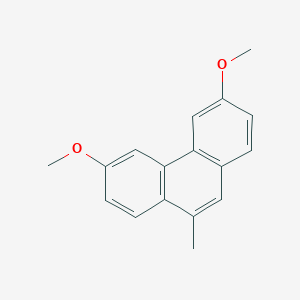

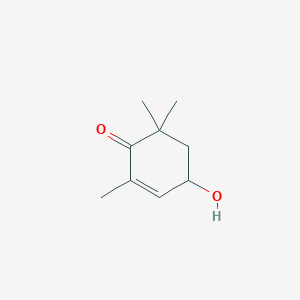

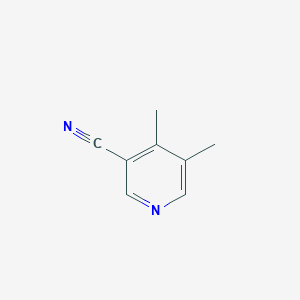

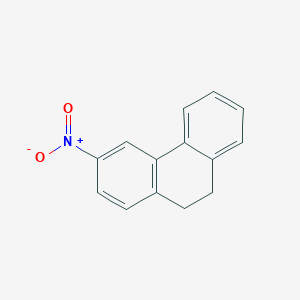

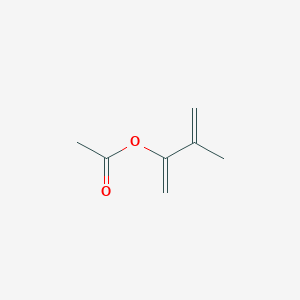

The synthesis of 6-methoxycoumarin derivatives has been a subject of interest due to their potential applications. A new methodology for the total synthesis of unsubstituted coumarins, including 6-methoxycoumarin derivatives, has been developed, which starts from commercially available materials and involves three or four steps to yield the desired compounds in excellent yields . Another study reports the synthesis of a coumarin-hemiterpene ether, identified as 6-(3,3-dimethylallyloxy)-7-methoxycoumarin, from esculetin . Additionally, the synthesis of various naturally occurring coumarins, including 6-methoxycoumarin derivatives, has been described, highlighting the importance of the oxygenation pattern in the classification of coumarins .

Molecular Structure Analysis

The molecular structure of 6-methoxycoumarin derivatives has been elucidated using various spectroscopic techniques. For instance, the structure of a 6,8-dimethoxy-3-[2-(4-methoxyphenyl)ethyl]isocoumarin was confirmed by mass spectrometric studies . X-ray crystallographic analysis has been employed to determine the structure of related coumarin compounds, which can provide insights into the structural aspects of 6-methoxycoumarin derivatives .

Chemical Reactions Analysis

6-Methoxycoumarin and its derivatives participate in various chemical reactions that are significant for their biological activities and applications. For example, the synthesis of 6-methyl-3-phenylcoumarins, which are structurally related to 6-methoxycoumarin, involves a Perkin reaction, indicating the versatility of coumarin derivatives in chemical synthesis . The Pechmann reaction is another method used for synthesizing coumarin derivatives, including 6-methoxycoumarin, under mild conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-methoxycoumarin derivatives are crucial for their applications in various fields. A study on the quantitative analysis of 6-methoxycoumarin in cosmetics using excitation-emission matrix (EEM) fluorescence coupled with second-order calibration methods demonstrates the compound's fluorescence properties, which can be exploited in analytical chemistry . The synthesis and evaluation of 6-ethoxy-4-methylcoumarin, a related compound, involved the determination of its cytotoxic and antioxidant properties, indicating the biological relevance of such derivatives .

Aplicaciones Científicas De Investigación

Estimulación de la Melanogénesis

Se ha encontrado que la 6-Metoxicumarina aumenta significativamente la síntesis de melanina en líneas celulares de melanoma murino. Este compuesto activa la melanogénesis a través de varias vías de señalización, incluyendo PKA/CREB, MAPK, AKT/PI3K y GSK3β/β-Catenina . Su capacidad para estimular la pigmentación la convierte en un ingrediente potencial para aplicaciones cosméticas dirigidas a mejorar el color de la piel o tratar trastornos de hipopigmentación.

Actividad Antifúngica

La investigación ha demostrado la eficacia de la this compound como agente antifúngico, particularmente contra Valsa mali, un patógeno que causa la cancrosis del manzano . El compuesto interrumpe la integridad de la membrana celular del patógeno e inhibe la secreción de enzimas que degradan la pared celular, mostrando su potencial como una alternativa ecológica para controlar las enfermedades de las plantas.

Mecanismo De Acción

- Role : By inhibiting V. mali, 6-MCM helps prevent the development of VCA and reduces disease incidence .

- Limiting Pathogenic Capacity : 6-MCM reduces the secretion of cell wall-degrading enzymes (endoglucanase, polygalacturonase, and pectin lyase), thus limiting V. mali’s pathogenicity .

- In Vivo Efficacy : Application of 6-MCM on isolated apple branches effectively inhibits VCA development and reduces disease incidence .

Target of Action

Mode of Action

Biochemical Pathways

Action Environment

- Antifungal Activity of 6-Methylcoumarin against Valsa mali and Its Possible Mechanism of Action .

- 6-Methylcoumarin Promotes Melanogenesis . (Note: This study focuses on melanogenesis, not antifungal activity.)

Safety and Hazards

Propiedades

IUPAC Name |

6-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-12-8-3-4-9-7(6-8)2-5-10(11)13-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVCJIMMVPXDQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459751 | |

| Record name | 6-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17372-53-1 | |

| Record name | 6-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxy-2H-chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

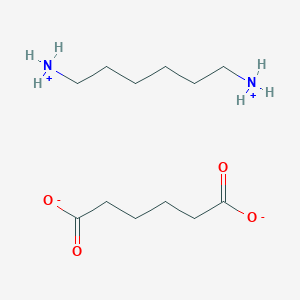

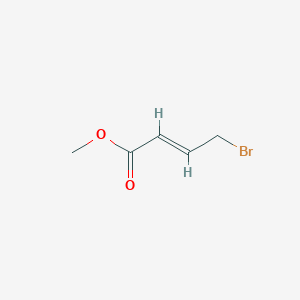

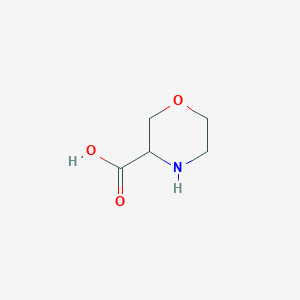

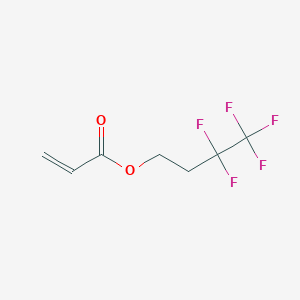

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 6-methoxycoumarin?

A1: 6-Methoxycoumarin has the molecular formula C10H8O3 and a molecular weight of 176.17 g/mol.

Q2: What spectroscopic data is available for characterizing 6-methoxycoumarin?

A2: Researchers commonly utilize various spectroscopic methods to characterize 6-methoxycoumarin, including UV-Vis, IR, 1D-NMR (1H and 13C), 2D-NMR, and mass spectrometry. [, , , ] This data helps confirm its structure and identify potential derivatives.

Q3: What are some of the biological activities reported for 6-methoxycoumarin and its derivatives?

A3: Studies have shown that 6-methoxycoumarin derivatives exhibit a range of biological activities, including:

- Antimicrobial: Demonstrating activity against foodborne pathogens such as Escherichia coli, Bacillus cereus, Staphylococcus intermedius, and Listeria monocytogenes. []

- Antiviral: Notably against respiratory syncytial virus. []

- Cytotoxic: Exhibiting activity against P-388 murine leukemia cells. []

- Anti-inflammatory: Reducing inflammation in a carrageenan-induced pleurisy mouse model, potentially through p38 MAPK and NF-κB pathway regulation. []

- Insecticidal: Exhibiting activity against Myzus persicae adults and Pluttella xylostella larvae. []

Q4: How does 6-methoxycoumarin exert its antimicrobial effect?

A4: Research suggests that 6-methoxycoumarin and its derivatives with a methoxy group on the coumarin skeleton can disrupt cell membrane integrity in foodborne pathogens, leading to increased permeability and leakage of cellular contents. []

Q5: How do the different substituents on the coumarin ring affect xanthine oxidase inhibition?

A5: Research indicates that the presence and position of substituents on the coumarin ring significantly influence xanthine oxidase inhibitory activity:

- 7-Hydroxy group: Crucial for potent inhibition. [, ]

- 6-Hydroxy group: Enhances inhibitory activity compared to 7-hydroxycoumarin alone. [, ]

- 6-Methoxy group: Reduces the inhibitory effect compared to the 6-hydroxy group. [, ]

- Glycoside or bulky substituents: Generally decrease inhibitory activity. [, ]

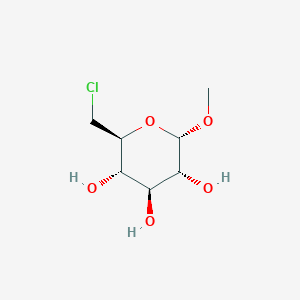

Q6: What is the role of 6-methoxycoumarin in plant iron uptake?

A6: In Arabidopsis thaliana, 6-methoxycoumarin serves as a precursor for fraxetin (7,8-dihydroxy-6-methoxycoumarin), a coumarin with iron-mobilizing properties. This process is regulated by IRONMAN peptides and is influenced by environmental pH. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid](/img/structure/B106377.png)